(2R)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
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Overview
Description
The compound with the identifier “(2R)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” is a chemical entity listed in the PubChem database. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of the compound “(2R)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” may involve large-scale chemical reactions using specialized equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
The compound “(2R)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while substitution reactions may yield compounds with different functional groups.
Scientific Research Applications
The compound “(2R)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of “(2R)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “(2R)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate” include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or chemical reactivity.
Uniqueness
What sets “this compound” apart from similar compounds is its unique combination of chemical properties and reactivity. This uniqueness makes it valuable for specific scientific research applications where other compounds may not be as effective.
Properties
IUPAC Name |
(2R)-5-azaniumyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(8(13)14)5-4-6-11/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPVNPYPOOQUJF-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC[NH3+])C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC[NH3+])C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159877-12-0 |
Source
|
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-D-ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159877-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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